Cas no 946524-41-0 ((5z,8z,11z,14z,17z)-n-[2-hydroxy(2h4)ethyl]-5,8,11,14,17-icosapentaenamide)

(5Z,8Z,11Z,14Z,17Z)-N-[2-hydroxy(2H4)ethyl]-5,8,11,14,17-icosapentaenamide is a deuterated derivative of eicosapentaenoyl ethanolamide, a bioactive lipid with potential research applications in metabolic and neurological studies. The incorporation of deuterium at the hydroxyethyl moiety enhances stability, reducing metabolic degradation and improving traceability in isotopic labeling experiments. Its polyunsaturated structure mimics endogenous fatty acid amides, making it valuable for investigating endocannabinoid-like signaling pathways. The compound’s high purity and defined stereochemistry ensure reproducibility in biochemical assays. Researchers may utilize it as a probe for lipid metabolism, inflammation, or receptor interaction studies, leveraging its structural similarity to natural ligands while benefiting from its isotopic labeling for analytical precision.
(5z,8z,11z,14z,17z)-n-[2-hydroxy(2h4)ethyl]-5,8,11,14,17-icosapentaenamide structure
946524-41-0 structure
Product name:(5z,8z,11z,14z,17z)-n-[2-hydroxy(2h4)ethyl]-5,8,11,14,17-icosapentaenamide
CAS No:946524-41-0
MF:C22H35NO2
MW:349.543453454971
CID:1984636
PubChem ID:101438819

(5z,8z,11z,14z,17z)-n-[2-hydroxy(2h4)ethyl]-5,8,11,14,17-icosapentaenamide Chemical and Physical Properties

Names and Identifiers

    • (5Z,8Z,11Z,14Z,17Z)-N-[2-Hydroxy(2H4)ethyl]-5,8,11,14,17-icosapentaenamide
    • Eicosapentaenoyl Ethanolamide-d4
    • (5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide
    • N-(2-hydroxyethyl-1,1',2,2'-d4)-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide
    • (5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)-5,8,11,14,17-icosapentaenamide-d4; (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide-d4
    • (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
    • EPEA-d4
    • DTXSID401133450
    • 946524-41-0
    • (5z,8z,11z,14z,17z)-n-[2-hydroxy(2h4)ethyl]-5,8,11,14,17-icosapentaenamide
    • Inchi: 1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2
    • InChI Key: OVKKNJPJQKTXIT-CFUIKADRSA-N
    • SMILES: C(NC([2H])([2H])C([2H])([2H])O)(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Computed Properties

  • Exact Mass: 349.291886343g/mol
  • Monoisotopic Mass: 349.291886343g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 16
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 5
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: 4.7

(5z,8z,11z,14z,17z)-n-[2-hydroxy(2h4)ethyl]-5,8,11,14,17-icosapentaenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E913179-1mg
Eicosapentaenoyl Ethanolamide-d4 (EPEA-d4)
946524-41-0 98%
1mg
¥5,284.00 2022-01-14
Larodan
71-8020-1-1mg
EPA Ethanolamide-d4
946524-41-0 >99%
1mg
€361.00 2023-09-19
1PlusChem
1P01EPLO-1mg
N-(2-hydroxyethyl-1,1',2,2'-d4)-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide
946524-41-0 ≥99% deuterated forms (d1-d4)
1mg
$341.00 2024-04-19
A2B Chem LLC
AX65180-5mg
N-(2-hydroxyethyl-1,1',2,2'-d4)-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide
946524-41-0 ≥99% deuterated forms (d1-d4)
5mg
$1071.00 2024-05-20
1PlusChem
1P01EPLO-5mg
N-(2-hydroxyethyl-1,1',2,2'-d4)-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide
946524-41-0 ≥99% deuterated forms (d1-d4)
5mg
$1398.00 2024-04-19
A2B Chem LLC
AX65180-1mg
N-(2-hydroxyethyl-1,1',2,2'-d4)-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide
946524-41-0 ≥99% deuterated forms (d1-d4)
1mg
$247.00 2024-07-18

Additional information on (5z,8z,11z,14z,17z)-n-[2-hydroxy(2h4)ethyl]-5,8,11,14,17-icosapentaenamide

Chemical Overview of CAS No. 946524-41-0: (5Z,8Z,11Z,14Z,17Z)-N-[2-hydroxy(2H4)ethyl]-5,8,11,14,17-icosapentaenamide

The compound with CAS No. 946524-41-0 is a highly specialized chemical entity known as (5Z,8Z,11Z,14Z,17Z)-N-[2-hydroxy(2H4)ethyl]-5,8,11,14,17-icosapentaenamide. This molecule is characterized by its complex structure featuring multiple double bonds and a hydroxyl group attached to an ethyl amide moiety. The presence of these double bonds in the icosapentaenamide backbone suggests potential biological activity and functional versatility.

Recent studies have highlighted the significance of polyunsaturated fatty acids (PUFAs) in various biological systems. The compound in question belongs to the family of PUFAs and has shown promise in areas such as anti-inflammatory activity and oxidative stress mitigation. Researchers have reported that the specific arrangement of double bonds in this molecule contributes to its unique pharmacokinetic properties.

The synthesis of (5Z,8Z,11Z,14Z,17Z)-N-[2-hydroxy(2H4)ethyl]-5,8,11,14,17-icosapentaenamide involves advanced organic chemistry techniques. The use of enantioselective catalysis has enabled the precise control of stereochemistry at each double bond position. This level of precision is critical for ensuring the compound's bioavailability and efficacy in preclinical models.

In terms of applications, this compound has been explored for its potential in nutraceuticals and pharmaceuticals. Its ability to modulate cellular signaling pathways makes it a candidate for treating conditions associated with chronic inflammation and oxidative damage. Furthermore, ongoing research is investigating its role as a precursor for bioactive lipids and its interaction with membrane receptors.

From an environmental standpoint, the compound's biodegradability and eco-toxicological profile are under scrutiny to ensure sustainable use. Preliminary data indicate that it exhibits low toxicity to aquatic organisms when used within recommended concentrations.

Looking ahead, the development of efficient manufacturing processes for (5Z,8Z,11Z,14Z,17Z)-N-[2-hydroxy(2H4)ethyl]-5,8,11,icosapentaenamide will be crucial for scaling up production to meet growing demand in both research and commercial sectors.

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